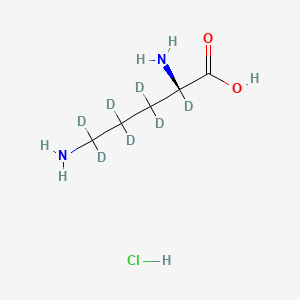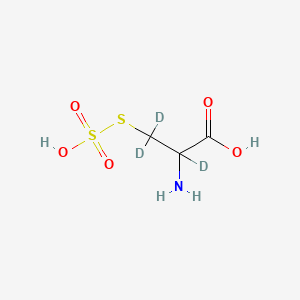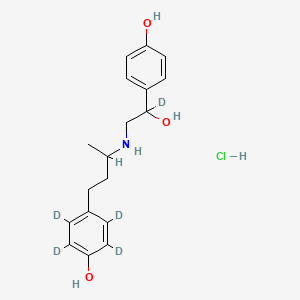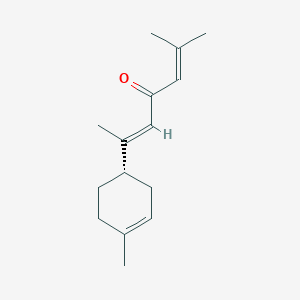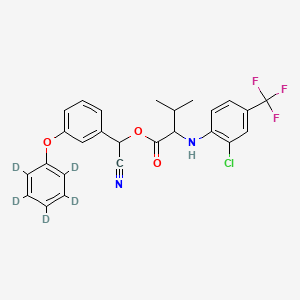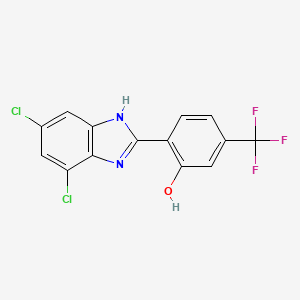
Colistin adjuvant-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colistin adjuvant-2 is a compound designed to enhance the efficacy of colistin, an antibiotic used as a last resort for treating infections caused by multidrug-resistant Gram-negative bacteria. This compound works by inhibiting resistance mechanisms in bacteria, thereby restoring the effectiveness of colistin against resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of colistin adjuvant-2 involves a series of chemical reactions, including substitution reactions and cyclization processes. One method involves the substitution reaction between bromobenzene and sulfhydryl to cyclize colistin core scaffolds. This reaction is mild and efficient, improving the total yield of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Colistin adjuvant-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced antibacterial properties or reduced toxicity .
Scientific Research Applications
Colistin adjuvant-2 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new antibiotics and adjuvants to combat antibiotic resistance.
Biology: Studied for its effects on bacterial cell membranes and resistance mechanisms.
Medicine: Investigated for its potential to restore the efficacy of colistin in treating multidrug-resistant bacterial infections.
Mechanism of Action
Colistin adjuvant-2 exerts its effects by targeting specific bacterial resistance mechanisms. It inhibits the enzyme ArnT, which is responsible for the modification of lipid A in the bacterial outer membrane. This inhibition prevents the bacteria from developing resistance to colistin, thereby restoring its antibacterial activity. The compound also enhances the permeability of the bacterial membrane, leading to increased uptake of colistin and subsequent bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Panduratin A: A natural compound that enhances the antibacterial activity of colistin against multidrug-resistant Acinetobacter baumannii.
Uniqueness
Colistin adjuvant-2 is unique in its specific inhibition of the ArnT enzyme, which is a key player in bacterial resistance to colistin. This targeted mechanism of action sets it apart from other adjuvants that may have broader, less specific effects .
Properties
Molecular Formula |
C14H7Cl2F3N2O |
|---|---|
Molecular Weight |
347.1 g/mol |
IUPAC Name |
2-(4,6-dichloro-1H-benzimidazol-2-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H7Cl2F3N2O/c15-7-4-9(16)12-10(5-7)20-13(21-12)8-2-1-6(3-11(8)22)14(17,18)19/h1-5,22H,(H,20,21) |
InChI Key |
SXQKVEWSDWUEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(N2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



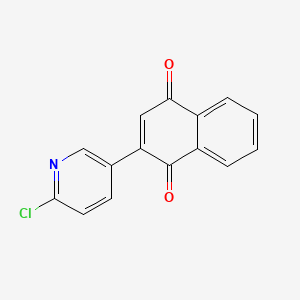
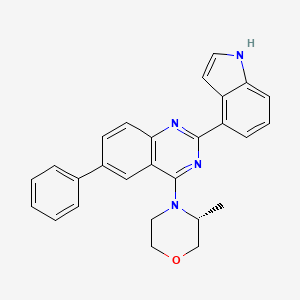
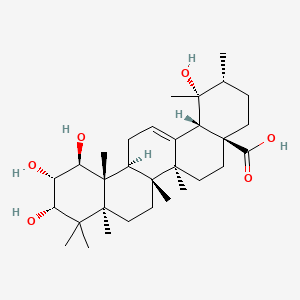
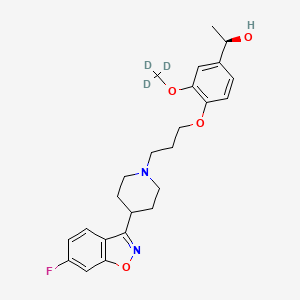
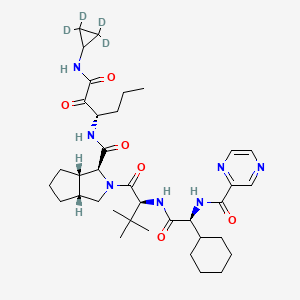
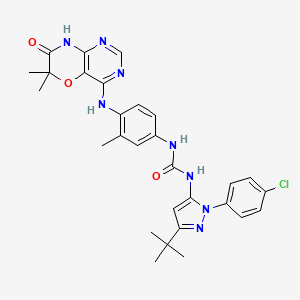

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
